Pyridine, 2,2'-[1,4-phenylenebis(oxy)]bis[5-nitro-
Overview
Description
Pyridine, 2,2'-[1,4-phenylenebis(oxy)]bis[5-nitro- is a useful research compound. Its molecular formula is C16H10N4O6 and its molecular weight is 354.27. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 2,2'-[1,4-phenylenebis(oxy)]bis[5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 2,2'-[1,4-phenylenebis(oxy)]bis[5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Sensing and Environmental Applications
A study by Tanwar and Iyer (2017) developed a water-soluble cationic conjugated polyelectrolyte that exhibits selective fluorescence “turn-on” recognition of nitroexplosive picric acid in aqueous media. This highlights its potential application in environmental monitoring and safety assessments for explosive compounds in water sources Tanwar & Iyer, 2017.
Coordination Compounds and Cancer Research
Pakhontsu et al. (2014) discovered that coordination compounds of copper and nickel with a derivative of pyridine exhibited inhibitory effects on the growth and propagation of myeloid human leukemia HL-60 cancer cells. This suggests a potential therapeutic application of pyridine derivatives in developing anti-cancer treatments Pakhontsu et al., 2014.
Material Science and Polymer Research
Rajadurai et al. (2003) synthesized and investigated novel pyridine-based nitronyl nitroxide biradicals and monoradicals, highlighting their significance in material science, particularly in developing materials with specific magnetic properties Rajadurai et al., 2003.
Wang et al. (2006) synthesized novel polyimides derived from a pyridine-containing aromatic dianhydride monomer, demonstrating their potential in creating materials with good thermal stability, mechanical properties, and low dielectric constants. Such materials are valuable in electronics and aerospace applications Wang et al., 2006.
Synthesis and Crystal Structure Analysis
G. Wang et al. (2013) focused on the synthesis and crystal structure of a specific α,β-unsaturated ketone derived from pyridine, contributing to the broader understanding of molecular configurations and interactions in organic chemistry G. Wang et al., 2013.
Catalysis and Polymerization
Guironnet et al. (2009) investigated catalytic polymerization in dense carbon dioxide using pyridine-based complexes, demonstrating innovative approaches to polymer synthesis that could lead to more sustainable and environmentally friendly production processes Guironnet et al., 2009.
Properties
IUPAC Name |
5-nitro-2-[4-(5-nitropyridin-2-yl)oxyphenoxy]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O6/c21-19(22)11-1-7-15(17-9-11)25-13-3-5-14(6-4-13)26-16-8-2-12(10-18-16)20(23)24/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCICGKJFYBXMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])OC3=NC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228173 | |
Record name | Pyridine, 2,2′-[1,4-phenylenebis(oxy)]bis[5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101228173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53304-64-6 | |
Record name | Pyridine, 2,2′-[1,4-phenylenebis(oxy)]bis[5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53304-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,2′-[1,4-phenylenebis(oxy)]bis[5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101228173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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